![molecular formula C14H12N2 B14004785 6,7,8,9-Tetrahydro-5h-benzo[7]annulen-5-ylidenepropanedinitrile CAS No. 14003-22-6](/img/structure/B14004785.png)
6,7,8,9-Tetrahydro-5h-benzo[7]annulen-5-ylidenepropanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7,8,9-Tetrahydro-5h-benzo7annulen-5-ylidenepropanedinitrile is an organic compound with a unique structure that combines a benzoannulene core with a propanedinitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-5h-benzo7annulen-5-ylidenepropanedinitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable benzoannulene derivative with malononitrile in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.
Industrial Production Methods
While specific industrial production methods for 6,7,8,9-Tetrahydro-5h-benzo7annulen-5-ylidenepropanedinitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
6,7,8,9-Tetrahydro-5h-benzo7annulen-5-ylidenepropanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert nitrile groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6,7,8,9-Tetrahydro-5h-benzo7annulen-5-ylidenepropanedinitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 6,7,8,9-Tetrahydro-5h-benzo7annulen-5-ylidenepropanedinitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
6,7,8,9-Tetrahydro-5h-benzo7annulen-5-ylidenepropanedinitrile can be compared with other similar compounds, such as:
- 6,7,8,9-Tetrahydro-5h-benzo7annulen-5-ol : This compound has a hydroxyl group instead of the propanedinitrile moiety, leading to different reactivity and applications.
- 5-Oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl trifluoromethanesulfonate : This compound contains a trifluoromethanesulfonate group, which imparts different chemical properties and reactivity.
- {6,7,8,9-tetrahydro-5H-benzo7annulen-7-yl}methanol : This compound has a methanol group, leading to different chemical behavior and potential applications.
The uniqueness of 6,7,8,9-Tetrahydro-5h-benzo7
Propriétés
Numéro CAS |
14003-22-6 |
|---|---|
Formule moléculaire |
C14H12N2 |
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
2-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)propanedinitrile |
InChI |
InChI=1S/C14H12N2/c15-9-12(10-16)14-8-4-2-6-11-5-1-3-7-13(11)14/h1,3,5,7H,2,4,6,8H2 |
Clé InChI |
VLIQAYMQCGCZLK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=C(C#N)C#N)C2=CC=CC=C2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


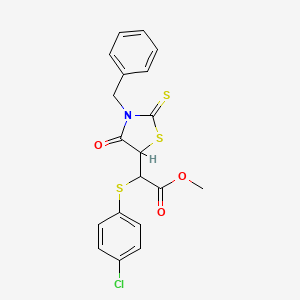
![2-(6-Chloro-4-methylsulfanylimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14004710.png)
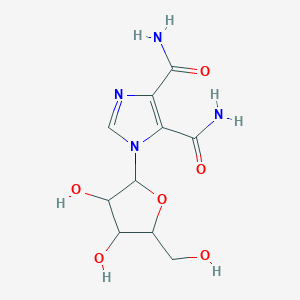
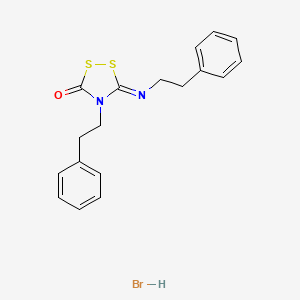
![1,3-difluoro-5-[2-fluoro-4-(4-pentylphenyl)phenyl]benzene](/img/structure/B14004727.png)
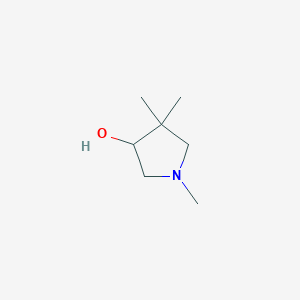
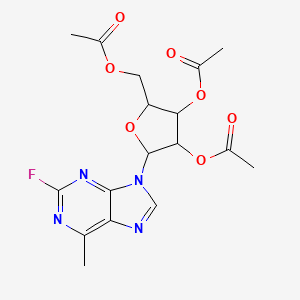
![2-[2-(2-Carboxypropan-2-yl)phenyl]-2-methylpropanoic acid](/img/structure/B14004743.png)
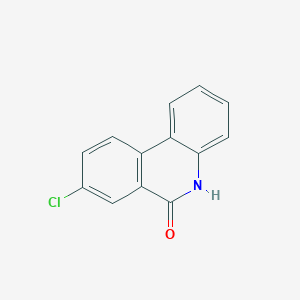
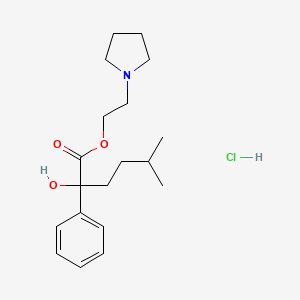
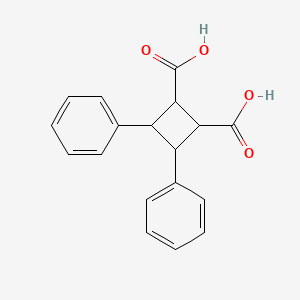
![1-[2-(2-Chloro-6-methylanilino)-4,5-dihydroimidazol-1-yl]-3-phenylpropane-1,3-dione;hydrochloride](/img/structure/B14004762.png)


